molecular formula C8H7N5O2 B13983840 [(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile CAS No. 65479-07-4

[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile

Cat. No.: B13983840
CAS No.: 65479-07-4
M. Wt: 205.17 g/mol
InChI Key: AEQRSZGMHTVBEV-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)amino]diazenylacetonitrile is an organic compound characterized by the presence of a nitrophenyl group, an amino group, and a diazenylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)amino]diazenylacetonitrile typically involves the reaction of 4-nitroaniline with diazonium salts under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under acidic or basic conditions to facilitate the formation of the diazenylacetonitrile linkage.

Industrial Production Methods

While specific industrial production methods for 2-[(4-Nitrophenyl)amino]diazenylacetonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)amino]diazenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The diazenylacetonitrile moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the diazenylacetonitrile group.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted diazenylacetonitrile compounds.

Scientific Research Applications

2-[(4-Nitrophenyl)amino]diazenylacetonitrile has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)amino]diazenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress. The diazenylacetonitrile moiety can interact with nucleophiles, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: Shares the nitrophenyl group but lacks the diazenylacetonitrile moiety.

    Diazenylacetonitrile: Contains the diazenylacetonitrile group but lacks the nitrophenyl group.

Uniqueness

2-[(4-Nitrophenyl)amino]diazenylacetonitrile is unique due to the combination of the nitrophenyl and diazenylacetonitrile groups, which confer distinct chemical and biological properties not found in the individual components.

Properties

CAS No.

65479-07-4

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

2-[(4-nitroanilino)diazenyl]acetonitrile

InChI

InChI=1S/C8H7N5O2/c9-5-6-10-12-11-7-1-3-8(4-2-7)13(14)15/h1-4H,6H2,(H,10,11)

InChI Key

AEQRSZGMHTVBEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=NCC#N)[N+](=O)[O-]

Origin of Product

United States

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